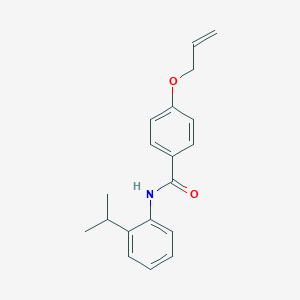![molecular formula C16H15N3O3S B250000 Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbamoyl benzoate derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in various biological processes. For example, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. It has also been shown to inhibit the activity of certain kinases involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and have antimicrobial properties. Additionally, it has been shown to modulate the immune system and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have promising results in various studies, making it a potentially useful compound for further research. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for research on Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate. One potential area of research is its use in treating various types of cancer. Additionally, it could be further studied for its anti-inflammatory and antimicrobial properties. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potentially useful compound for further research. While there are limitations to its use in lab experiments, its relatively simple synthesis method and promising results in various studies make it a compound worth further investigation.
Méthodes De Synthèse
The synthesis of Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate involves the reaction of 3-aminomethylpyridine with thiocarbonyldiimidazole followed by the reaction with methyl 3-amino-4-carbamoylbenzoate. The final product is obtained after purification through column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in treating bacterial infections.
Propriétés
Formule moléculaire |
C16H15N3O3S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
methyl 3-(pyridin-3-ylmethylcarbamothioylcarbamoyl)benzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-22-15(21)13-6-2-5-12(8-13)14(20)19-16(23)18-10-11-4-3-7-17-9-11/h2-9H,10H2,1H3,(H2,18,19,20,23) |
Clé InChI |
RLZMOOZDZXUGLA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
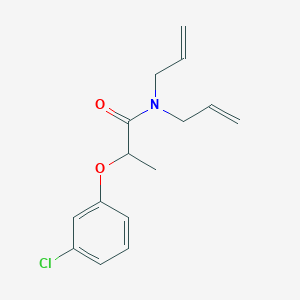
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
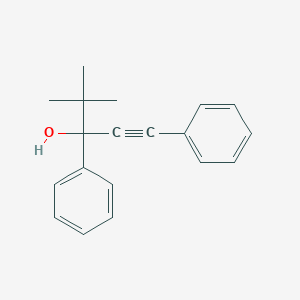
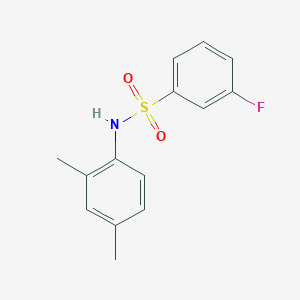
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
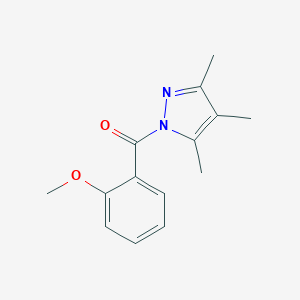
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
